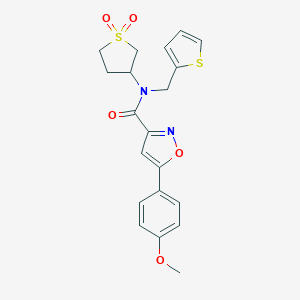![molecular formula C22H19N3O3 B257465 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide, also known as EOM-naphthamide, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-microbial activity against a variety of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its versatility, as it has potential applications in various fields. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have relatively low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide. In the field of medicine, further studies are needed to investigate the potential anti-cancer and anti-inflammatory effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in humans. Additionally, studies are needed to determine the optimal dosing and administration regimens for N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in different disease settings. In the field of agriculture, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide as a plant growth regulator and insecticide. Finally, in the field of materials science, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in the development of new materials with unique properties.
Méthodes De Synthèse
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methylbenzene-1,2-diamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-naphthoyl chloride and sodium azide. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been studied for its potential use as a plant growth regulator and insecticide. In materials science, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been investigated for its potential use in the development of new materials with unique properties.
Propriétés
Nom du produit |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide |
|---|---|
Formule moléculaire |
C22H19N3O3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-11-16(13-14(19)2)20-21(25-28-24-20)23-22(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,3H2,1-2H3,(H,23,25,26) |
Clé InChI |
KDESRCFEJZVSEB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B257388.png)

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257390.png)

![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)
![2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B257396.png)
![N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide](/img/structure/B257398.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)